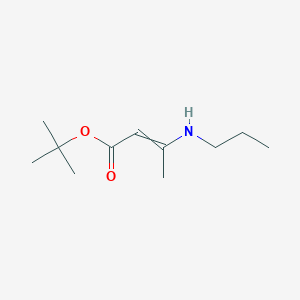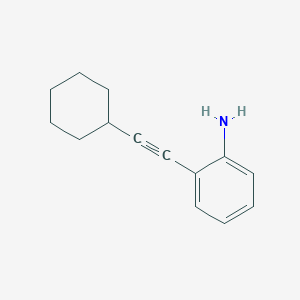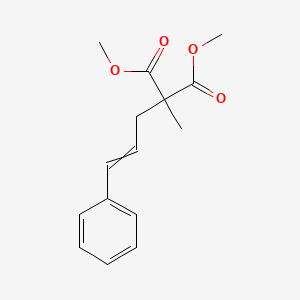![molecular formula C22H27ClN2O4S B12570189 2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate is a complex organic compound with a unique structure that combines a naphthalene derivative with a benzothiazolium ion
Vorbereitungsmethoden
The synthesis of 2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate involves several steps. One common method is the condensation reaction between 7-(dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene and 3-ethyl-1,3-benzothiazolium chloride in the presence of a strong acid like perchloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene and benzothiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene and benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate is unique due to its specific structure and properties. Similar compounds include:
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
4-Dimethylaminopyridine: A catalyst in organic synthesis.
2-(9H-carbazole-9-yl) ethyl methacrylate: Used in the synthesis of polymers and as an electrode material.
These compounds share some structural similarities but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C22H27ClN2O4S |
|---|---|
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
(7Z)-7-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-N,N-dimethyl-4,4a,5,6-tetrahydro-3H-naphthalen-2-amine;perchlorate |
InChI |
InChI=1S/C22H27N2S.ClHO4/c1-4-24-20-7-5-6-8-21(20)25-22(24)14-16-9-10-17-11-12-19(23(2)3)15-18(17)13-16;2-1(3,4)5/h5-8,13-15,17H,4,9-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
OLLYIGYTWFUCMX-UHFFFAOYSA-M |
Isomerische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C\3/CCC4CCC(=CC4=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C3CCC4CCC(=CC4=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)


![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)






![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)

![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)
